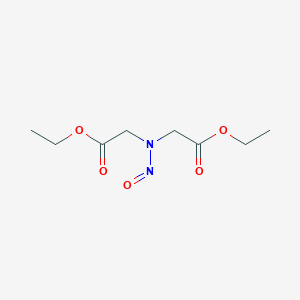

(Nitrosoimino)bisacetic Acid Diethyl Ester

Description

Properties

IUPAC Name |

ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-3-14-7(11)5-10(9-13)6-8(12)15-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENSNDVFRZHYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC(=O)OCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969491 | |

| Record name | Diethyl 2,2'-(nitrosoazanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-83-5 | |

| Record name | NSC15009 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,2'-(nitrosoazanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate involves several steps. One common method includes the reaction of ethyl chloroacetate with sodium nitrite in the presence of a suitable solvent. The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include carboxylic acids and other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield alcohols or amines as major products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrosoamino group can be replaced by other nucleophiles such as halides or thiols. .

Scientific Research Applications

Analytical Chemistry

One of the primary applications of (Nitrosoimino)bisacetic Acid Diethyl Ester is in analytical method development and method validation . It serves as a critical standard in the following areas:

- Quality Control (QC) : Used to ensure that pharmaceutical products meet safety and efficacy standards.

- Analytical Method Validation (AMV) : Acts as a reference compound in validating methods for detecting nitrosamines in various matrices, including pharmaceuticals and food products .

Case Study: Validation of Analytical Methods

A study demonstrated the use of (Nitrosoimino)bisacetic Acid Diethyl Ester in developing a high-performance liquid chromatography (HPLC) method for detecting nitrosamines. The compound was instrumental in establishing calibration curves and ensuring the accuracy of the results.

Pharmaceutical Applications

In pharmaceuticals, (Nitrosoimino)bisacetic Acid Diethyl Ester is utilized for:

- Drug Development : It is involved in synthesizing new drugs, particularly those targeting nitrosamine-related pathways.

- Stability Testing : The compound is used to assess the stability of formulations that may be susceptible to nitrosamine formation .

Case Study: Stability Studies in Drug Formulations

A pharmaceutical company conducted stability studies on a new antihypertensive drug formulation. By incorporating (Nitrosoimino)bisacetic Acid Diethyl Ester into their testing protocols, they were able to identify potential degradation pathways and improve the formulation's shelf life.

Environmental Science

(Nitrosoimino)bisacetic Acid Diethyl Ester also finds applications in environmental monitoring:

- Detection of Nitrosamines : It aids in assessing water quality by detecting nitrosamine contaminants, which are known carcinogens.

- Research on Environmental Impact : The compound is used to study the effects of nitrosamines on aquatic ecosystems .

Case Study: Water Quality Assessment

A research project focused on analyzing groundwater samples for nitrosamine contamination utilized (Nitrosoimino)bisacetic Acid Diethyl Ester as a standard. The findings highlighted significant levels of nitrosamines in areas near agricultural runoff, prompting further investigation into agricultural practices.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Case Studies |

|---|---|---|

| Analytical Chemistry | QC, AMV | HPLC method development for nitrosamine detection |

| Pharmaceutical | Drug development, stability testing | Improved shelf life through stability studies |

| Environmental Science | Detection of nitrosamines | Groundwater contamination studies |

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate involves its interaction with specific molecular targets. The nitrosoamino group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and lead to various biological effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Ethyl 2-(Methylnitrosoamino)acetate

- Structure: Ethyl ester of acetic acid with a methylnitrosoamino (–N(NO)CH₃) substituent ().

- Key Differences: Unlike (Nitrosoimino)bisacetic Acid Diethyl Ester, this compound has only one ester group and a methyl-substituted nitrosoamino group. The absence of a bridging nitrosoimino group limits its ability to act as a crosslinking agent.

- Reactivity : The nitroso group participates in electrophilic reactions, such as nitrosation, but the methyl group reduces steric flexibility compared to the bis-acetic acid structure.

Diethyl 2,2'-Thiodiacetate

- Structure : Two acetic acid ethyl ester groups linked by a sulfur atom ().

- Key Differences: Replaces the nitrosoimino bridge with a thioether (–S–) group. The sulfur bridge imparts hydrophobicity and stability against oxidation, unlike the reactive nitroso group.

- Applications: Used in nanoparticle assembly via thiol-metal interactions (e.g., Au/Ag nanoparticles) .

Diethyl Malonate (Malonic Acid Diethyl Ester)

- Structure: Simple diethyl ester of malonic acid without nitroso/imino groups ().

- Key Differences: Lacks the nitrosoimino moiety, making it less reactive in nitrosation or electrophilic substitution.

- Applications : Widely used in perfumes, barbiturate synthesis, and as a precursor in organic reactions .

Bisacetic Acid-4-Ethinyl Thiophenol Ester

- Structure: Contains thiophenol and ethynyl groups linked to bis-acetic acid esters ().

- Key Differences: The thiophenol and ethynyl groups enable π-π stacking and covalent bonding with metals, whereas the nitrosoimino group may facilitate redox or coordination chemistry.

- Applications: Used as a Raman probe label for nanoparticle film formation .

Nitrosoamino-Benzyl Derivatives

- Example: [(4-Methylbenzyl)(nitroso)amino]acetic Acid ().

- Key Differences: Incorporates a benzyl group on the nitrosoamino moiety, enhancing aromatic interactions. The absence of ester groups limits solubility in non-polar media.

- Applications : Studied in medicinal chemistry for nitrosamine-related bioactivity .

Structural and Functional Analysis

| Compound | Bridge/Functional Group | Reactivity | Applications | Safety Concerns |

|---|---|---|---|---|

| (Nitrosoimino)bisacetic Acid Diethyl Ester | Nitrosoimino (N–N=O) | Electrophilic nitrosation, coordination | Potential crosslinker, drug intermediates | Likely carcinogenic (inferred) |

| Ethyl 2-(Methylnitrosoamino)acetate | Methylnitrosoamino | Nitrosation, hydrolysis | Carcinogenicity studies | Confirmed carcinogenic modeling |

| Diethyl 2,2'-Thiodiacetate | Thioether (–S–) | Thiol-metal interactions | Nanoparticle assembly | Low toxicity (no nitroso group) |

| Diethyl Malonate | Methylene (–CH₂–) | Enolate formation, nucleophilic attack | Perfumes, barbiturates | Generally recognized as safe |

Biological Activity

(Nitrosoimino)bisacetic Acid Diethyl Ester, with the chemical formula CHNO and a molecular weight of 218.21 g/mol, is a nitroso compound that has garnered interest due to its potential biological activities. This article reviews existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

- Molecular Formula : CHNO

- Molecular Weight : 218.21 g/mol

- CAS Number : 5438-83-5

Antimicrobial Activity

Nitroso compounds, including (Nitrosoimino)bisacetic Acid Diethyl Ester, are known for their antimicrobial properties. The presence of the nitroso group is significant as it can induce redox reactions within microbial cells, leading to cell death. Studies have shown that nitro compounds exhibit a broad spectrum of antimicrobial activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Activity Observed |

|---|---|

| Escherichia coli | Strong inhibition |

| Staphylococcus aureus | Moderate inhibition |

| Pseudomonas aeruginosa | Significant activity |

Anticancer Potential

Recent studies highlight the anticancer properties of nitroso compounds. (Nitrosoimino)bisacetic Acid Diethyl Ester may exhibit cytotoxic effects on cancer cell lines, potentially making it a candidate for further development in cancer therapeutics. The mechanism often involves the disruption of cellular processes through oxidative stress induced by the nitroso group .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that compounds with a nitroso functional group could significantly inhibit cell proliferation. The results indicated that (Nitrosoimino)bisacetic Acid Diethyl Ester could be effective against prostate and breast cancer cell lines, showcasing its potential as an anticancer agent .

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, nitroso compounds have been explored for their antihypertensive and anti-inflammatory effects. The ability of these compounds to modulate biological pathways offers a diverse range of therapeutic applications .

The biological activity of (Nitrosoimino)bisacetic Acid Diethyl Ester is primarily attributed to its nitroso functional group. This group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components such as DNA, proteins, and lipids, contributing to both antimicrobial and anticancer effects.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing (Nitrosoimino)bisacetic Acid Diethyl Ester, and how can its stability during analysis be ensured?

- Methodology : Use a combination of HPLC-MS (for quantification and impurity profiling) and NMR spectroscopy (to confirm structural integrity, particularly the nitrosoimino and ester functional groups). For stability, analyze samples under inert atmospheres (e.g., nitrogen) to prevent oxidation. Storage at -20°C is advised for long-term preservation, as seen with structurally similar N-Nitroso standards . Short-term analysis should prioritize refrigeration (0–6°C) to minimize thermal degradation .

Q. How can researchers synthesize (Nitrosoimino)bisacetic Acid Diethyl Ester with high purity, and what side reactions should be monitored?

- Synthesis Protocol :

React bis(2-hydroxyethyl)amine with acetic acid under esterification conditions (e.g., sulfuric acid catalyst, reflux in ethanol).

Introduce the nitroso group via nitrosation with sodium nitrite in acidic media.

- Critical Controls : Monitor for N-nitrosamine dimerization (common in nitroso compounds) using thin-layer chromatography (TLC) . Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound. Purity validation requires ≥99% by GC or HPLC, aligning with standards for related nitroso derivatives .

Advanced Research Questions

Q. What mechanistic insights exist regarding the nitrosation pathways of (Nitrosoimino)bisacetic Acid Diethyl Ester, and how do pH and temperature influence these pathways?

- Mechanistic Analysis : Nitrosation typically proceeds via electrophilic substitution at the imino nitrogen. Kinetic studies using deuterated analogs (e.g., deuterated diethylamine standards ) can elucidate proton transfer steps.

- Experimental Design :

- Vary pH (1–5) and temperature (0–40°C) during synthesis.

- Quantify nitrosation efficiency via UV-Vis spectroscopy (absorption at 230–250 nm for nitroso intermediates).

Q. How can isotopic labeling (e.g., deuterated or ^13C-labeled analogs) enhance metabolic or environmental fate studies of this compound?

- Methodology : Synthesize deuterated (Nitrosoimino)bisacetic Acid Diethyl-d10 Ester by substituting hydrogen sources with D₂O or deuterated ethanol during esterification. Use LC-HRMS to track isotopic signatures in biological matrices (e.g., liver microsomes) or environmental samples.

- Application : Isotopic labeling enables precise tracing of metabolic byproducts (e.g., denitrosated intermediates) and environmental degradation pathways, as demonstrated in studies of deuterated N-Nitroso standards .

Q. What strategies mitigate the formation of (Nitrosoimino)bisacetic Acid Diethyl Ester as a genotoxic impurity in pharmaceutical syntheses?

Screen precursors (e.g., secondary amines) for nitrosation risk using in silico tools (e.g., Lhasa Limited’s DEREK Nexus).

Implement scavengers (e.g., ascorbic acid) during synthesis to quench nitrosating agents.

Validate limits via LC-MS/MS with a detection threshold ≤1 ppm, per ICH M7 recommendations.

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported stability data for nitrosoimino compounds under varying storage conditions?

- Case Study : Some studies report nitrosoimino derivatives as stable at -20°C , while others note decomposition at -80°C.

- Resolution Strategy :

- Conduct accelerated stability studies (25°C/60% RH for 6 months) with periodic HPLC analysis.

- Compare degradation kinetics using Arrhenius modeling to extrapolate shelf-life.

- Validate findings against deuterated analogs, which often exhibit enhanced stability due to isotope effects .

Methodological Tables

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.